molecular formula C14H13ClO5 B1307955 2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid CAS No. 853892-42-9

2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid

Cat. No. B1307955
CAS RN: 853892-42-9
M. Wt: 296.7 g/mol
InChI Key: UVRGNUAFJDCMAJ-UHFFFAOYSA-N
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Description

“2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid” is a chemical compound with the molecular formula C14H13ClO5 . It has a molecular weight of 296.70 g/mol . The IUPAC name for this compound is 2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C14H13ClO5/c1-6-7(2)14(18)20-11-5-12(10(15)4-9(6)11)19-8(3)13(16)17/h4-5,8H,1-3H3,(H,16,17) . This string represents the compound’s molecular structure in a linear format. The compound also has a Canonical SMILES representation: CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC©C(=O)O)C .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has a topological polar surface area of 72.8 Ų . The exact mass and the monoisotopic mass of the compound are both 296.0451512 g/mol .

Scientific Research Applications

Chemical Synthesis and Reactions

Research has delved into various chemical reactions and syntheses involving compounds related to 2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid. For instance, the synthesis of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates and their reactions with S-methylisothiosemicarbazide hydroiodide have been studied, leading to the formation of various triazine and dione derivatives upon refluxing in different solvents (Vetyugova et al., 2018).

Antimicrobial Activity

A key area of interest is the antimicrobial properties of derivatives of compounds similar to 2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid. For instance, the synthesis and antimicrobial activity of derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been explored, leading to the discovery of compounds with potential antimicrobial applications (Čačić et al., 2006).

Photochromic Behavior

The photochromic behaviors of compounds related to 2-((6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid have also been a subject of study. Investigations into the crystal structures of such compounds have provided insights into their photochromic properties in different states, which can be useful for applications in materials science (Zou et al., 2004).

Safety and Hazards

The compound is labeled as an irritant , which means it may cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO5/c1-6-7(2)14(18)20-11-5-12(10(15)4-9(6)11)19-8(3)13(16)17/h4-5,8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRGNUAFJDCMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394030
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

CAS RN

853892-42-9
Record name 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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